molecular formula C8H4Br2F2 B12096825 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene

2-(2,2-Dibromoethenyl)-1,3-difluorobenzene

Cat. No.: B12096825
M. Wt: 297.92 g/mol
InChI Key: LTDLINPHBRFTFP-UHFFFAOYSA-N
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Description

2-(2,2-Dibromoethenyl)-1,3-difluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and a benzene ring. This compound is notable for its unique chemical structure, which includes a dibromoethenyl group attached to a difluorobenzene ring. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene typically involves the reaction of 1,3-difluorobenzene with 1,1-dibromoethylene under specific conditions. A common method includes:

    Reactants: 1,3-difluorobenzene and 1,1-dibromoethylene.

    Catalysts: Palladium-based catalysts are often used to facilitate the reaction.

    Solvents: Organic solvents such as toluene or dichloromethane.

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to achieve large-scale production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized products, and reduction reactions to remove bromine atoms.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products:

    Substitution Products: Formation of fluorinated aromatic compounds.

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Coupling Products: Complex organic molecules with extended aromatic systems.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

    Material Science: Utilized in the development of new materials with specific electronic properties.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique chemical properties.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Agricultural Chemicals: Potential use in the synthesis of pesticides and herbicides.

    Polymer Industry: Used in the production of specialty polymers with desired mechanical and thermal properties.

Mechanism of Action

The mechanism by which 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene exerts its effects involves interactions with various molecular targets. The dibromoethenyl group can participate in electrophilic and nucleophilic reactions, while the difluorobenzene ring provides stability and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    2-(2,2-Dibromoethenyl)benzene: Lacks the fluorine atoms, resulting in different reactivity and applications.

    1,3-Difluorobenzene: Without the dibromoethenyl group, it has different chemical properties and uses.

    2-(2,2-Dibromoethenyl)-4-fluorobenzene: Similar structure but with different substitution patterns affecting its reactivity.

Uniqueness: 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene is unique due to the combination of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination allows for specific reactivity patterns and applications that are not observed in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C8H4Br2F2

Molecular Weight

297.92 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-1,3-difluorobenzene

InChI

InChI=1S/C8H4Br2F2/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H

InChI Key

LTDLINPHBRFTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=C(Br)Br)F

Origin of Product

United States

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